molecular formula C18H13N B072232 9-Phenylcarbazole CAS No. 1150-62-5

9-Phenylcarbazole

Cat. No. B072232
CAS RN: 1150-62-5
M. Wt: 243.3 g/mol
InChI Key: VIJYEGDOKCKUOL-UHFFFAOYSA-N
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Patent
US08101289B2

Procedure details

Into a 2 L Meyer flask was put 24.3 g (100 mmol) of 9-phenylcarbazole, and dissolved in 600 mL of glacial acetic acid. Then, 17.8 g (100 mmol) of N-bromosuccinimide was slowly added thereto, followed by stirring at room temperature for about 12 hours. This glacial acetic acid solution was dropped into 1 L of ice water while being stirred. A white solid substance was precipitated and collected by suction filtration, and then the white solid substance was washed with water three times while being suction filtered. This solid substance was dissolved in 150 mL of diethyl ether, and this solution was washed with a saturated aqueous solution of sodium hydrogen carbonate and water. The resulting organic layer was dried with magnesium sulfate. This mixture was suction filtered, and the obtained filtrate was concentrated to give an oily substance. This oily substance was dissolved in about 50 mL of methanol. The resulting solution was left still to precipitate a white solid. This solid substance was collected by suction filtration and dried. Then, 28.4 g (88% yield) of 3-bromo-9-phenylcarbazole was obtained as a white powder.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:19]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20]N1C(=O)CCC1=O>C(O)(=O)C.CO>[Br:20][C:16]1[CH:17]=[CH:18][C:19]2[N:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for about 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while being stirred
CUSTOM
Type
CUSTOM
Details
A white solid substance was precipitated
FILTRATION
Type
FILTRATION
Details
collected by suction filtration
WASH
Type
WASH
Details
the white solid substance was washed with water three times
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
This solid substance was dissolved in 150 mL of diethyl ether
WASH
Type
WASH
Details
this solution was washed with a saturated aqueous solution of sodium hydrogen carbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oily substance
WAIT
Type
WAIT
Details
The resulting solution was left still
CUSTOM
Type
CUSTOM
Details
to precipitate a white solid
FILTRATION
Type
FILTRATION
Details
This solid substance was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.